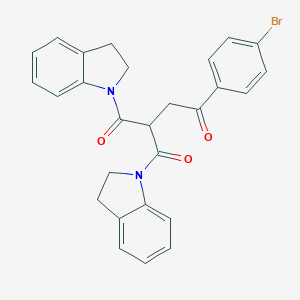![molecular formula C22H22N6O3S2 B292763 ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)
ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is a pyrazole derivative that has shown promising results in studies related to drug discovery, cancer research, and other fields of biomedical sciences.
Wirkmechanismus
The mechanism of action of ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may act as a potent inhibitor of various enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its potential for use in drug discovery, cancer research, and other biomedical studies. However, the limitations of this compound include its complex synthesis process, limited availability, and potential for toxicity.
Zukünftige Richtungen
There are several future directions for research related to ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate. These include further studies related to its mechanism of action, optimization of its synthesis process, and exploration of its potential for use in the treatment of various diseases. Additionally, research related to the toxicity and safety of this compound is also needed to determine its potential for use in clinical settings.
Synthesemethoden
The synthesis of ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves several steps. The process includes the condensation of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form 2-ethylthiophene-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-ethylthiophene-3-carbohydrazide, which is further reacted with 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to form ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has shown potential for use in various research applications. In drug discovery, this compound has been found to exhibit antitumor activity against various cancer cell lines. It has also shown promising results in studies related to the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C22H22N6O3S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
ethyl 5-[[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H22N6O3S2/c1-3-27-20(17-11-8-12-32-17)25-26-22(27)33-14-18(29)24-19-16(21(30)31-4-2)13-23-28(19)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
InChI-Schlüssel |
RJVAXUKVUKEEOJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)OCC)C4=CC=CS4 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)OCC)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B292689.png)
![2-[(4-Fluorobenzyl)oxy]-4-(4-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292692.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid](/img/structure/B292695.png)
![3-[(2-chlorobenzyl)sulfanyl]-N-cyclohexyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292696.png)
![diethyl 2-{[(allylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292700.png)
![3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-[1,1'-biphenyl]-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B292701.png)
![5-benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B292702.png)
![2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292703.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292704.png)
![7-(dibenzylamino)-8H-pyrimido[4,5-d]pyrimidine-2,4-dithione](/img/structure/B292706.png)